An In-depth Technical Guide to 4-Aminopyrimidine-5-carbonitrile (CAS: 16357-69-0)
An In-depth Technical Guide to 4-Aminopyrimidine-5-carbonitrile (CAS: 16357-69-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Aminopyrimidine-5-carbonitrile (CAS No. 16357-69-0), a pivotal heterocyclic building block in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and significant applications, with a particular focus on its role as a precursor for potent kinase inhibitors in cancer therapy. Experimental procedures and data are presented in a clear, structured format to facilitate research and development.
Chemical and Physical Properties
4-Aminopyrimidine-5-carbonitrile is a white to brown solid organic compound.[1] It serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1]
Table 1: Physicochemical Properties of 4-Aminopyrimidine-5-carbonitrile
| Property | Value | Reference |
| CAS Number | 16357-69-0 | [1][2][3] |
| Molecular Formula | C₅H₄N₄ | [2][3] |
| Molecular Weight | 120.11 g/mol | [2][3] |
| Melting Point | 251-255 °C | [1][4] |
| Appearance | White to brown solid | [1] |
| IUPAC Name | 4-aminopyrimidine-5-carbonitrile | [2] |
| Solubility | Soluble in DCM, DMSO, DMF, Methanol | [4] |
| pKa | 2.60±0.10 (Predicted) | [4] |
| LogP | -0.06952 | [3] |
| Topological Polar Surface Area | 75.59 Ų | [3] |
Spectroscopic Data
Table 2: Spectroscopic Data for 4-Aminopyrimidine-5-carbonitrile and its Derivatives
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |
| ¹H NMR (DMSO-d₆) | Signals corresponding to amino protons and pyrimidine ring protons. For derivatives, aromatic protons typically appear in the range of δ 7.0-8.5 ppm. | [5][6][7] |
| ¹³C NMR (DMSO-d₆) | Resonances for the carbon atoms of the pyrimidine ring and the nitrile group. The nitrile carbon (C≡N) is typically observed around 117 ppm. | [5][8][9] |
| IR (KBr) | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C≡N stretching of the nitrile group (around 2212 cm⁻¹), and C=N/C=C stretching of the pyrimidine ring (around 1540-1640 cm⁻¹). | [5][6] |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is observed at m/z corresponding to the molecular weight. | [5][10] |
Synthesis and Experimental Protocols
4-Aminopyrimidine-5-carbonitrile is commonly synthesized via a three-component reaction, which is an efficient method for generating molecular complexity in a single step.[1]
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of 4-aminopyrimidine-5-carbonitrile and its subsequent derivatization.
Caption: General workflow for the synthesis and derivatization of 4-Aminopyrimidine-5-carbonitrile.
Detailed Experimental Protocol: Three-Component Synthesis
This protocol is adapted from a general method for the synthesis of 4-amino-5-pyrimidinecarbonitriles.[5]
Materials:
-
Aldehyde (e.g., benzaldehyde) (2 mmol)
-
Malononitrile (2 mmol)
-
Amidine hydrochloride (e.g., benzamidine hydrochloride) (2 mmol)
-
Sodium acetate (2 mmol)
-
Water (50 mL)
-
Ethanol (5 mL)
Procedure:
-
A mixture of the aldehyde, malononitrile, amidine hydrochloride, and sodium acetate is prepared in a round-bottom flask.
-
Water and ethanol are added to the flask.
-
The mixture is refluxed with stirring for the appropriate time (the progress of the reaction should be monitored by TLC).
-
After the reaction is complete, the mixture is cooled.
-
The precipitated product is collected by filtration.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 4-aminopyrimidine-5-carbonitrile derivative.
Applications in Drug Discovery
4-Aminopyrimidine-5-carbonitrile is a key scaffold for the development of various therapeutic agents, most notably as inhibitors of protein kinases involved in cancer progression.[11][12]
EGFR and VEGFR-2 Inhibition
Derivatives of 4-aminopyrimidine-5-carbonitrile have been extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][13] These receptors are crucial in signaling pathways that regulate cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.
Table 3: Examples of Biologically Active 4-Aminopyrimidine-5-carbonitrile Derivatives
| Derivative Class | Target | Therapeutic Potential | Reference |
| Substituted pyrimidine-5-carbonitriles | EGFR | Anticancer (e.g., non-small cell lung cancer, colorectal cancer) | [11][12] |
| Substituted pyrimidine-5-carbonitriles | VEGFR-2 | Anti-angiogenic, Anticancer | [13] |
| Thienopyrimidine derivatives | EGFR/HER2 | Anticancer (e.g., breast cancer) | |
| Pyrimido[4,5-d]pyrimidines | Anti-inflammatory | Anti-inflammatory agents | [14] |
Signaling Pathways
Inhibition of EGFR by 4-aminopyrimidine-5-carbonitrile derivatives blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting cell proliferation and promoting apoptosis.[14][15]
Caption: Simplified EGFR signaling pathway and the point of inhibition.
VEGFR-2 is a key mediator of angiogenesis. Inhibitors based on the 4-aminopyrimidine-5-carbonitrile scaffold can block the binding of VEGF to its receptor, thereby preventing the activation of downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation and survival.[16][17][18]
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Safety and Handling
4-Aminopyrimidine-5-carbonitrile is a chemical that should be handled with care in a laboratory setting.
Table 4: Hazard and Precautionary Information
| Category | Information | Reference |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause an allergic skin reaction. | [2] |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. | [19] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [19] |
Conclusion
4-Aminopyrimidine-5-carbonitrile is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutics. Its straightforward synthesis and the amenability of its structure to chemical modification have made it a popular scaffold in medicinal chemistry. The demonstrated efficacy of its derivatives as potent inhibitors of key signaling pathways in cancer, such as those mediated by EGFR and VEGFR-2, underscores its importance in modern drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this important compound.
References
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